molecular formula C19H17N5OS B2650257 N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358805-74-9

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Katalognummer: B2650257
CAS-Nummer: 1358805-74-9
Molekulargewicht: 363.44
InChI-Schlüssel: ZBYHRUZAZVBXFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic organic compound provided for research purposes. This molecule features a [1,2,4]triazolo[4,3-a]quinoxaline core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is characterized by a 1-methyl-substituted triazoloquinoxaline system linked to an N-benzyl acetamide group via a sulfanyl bridge. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of pharmacological activities . Scientific studies on this class of compounds have demonstrated significant anticancer properties through various mechanisms. Notably, closely related derivatives have been identified as potent DNA intercalators , binding directly to DNA and disrupting cellular processes in cancer cells, and some have shown activity as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which is a key target in antiangiogenic therapy . Research on analogous compounds has reported promising cytotoxic activities against a panel of human cancer cell lines , including melanoma, breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) . For instance, one study found that specific [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited cytotoxic activities in the nanomolar to micromolar range, indicating high potency . This makes compounds based on this scaffold valuable tools for investigating novel oncology pathways and developing new therapeutic agents. This product is intended for non-human research applications only in fields such as chemical biology, medicinal chemistry, and oncology research. It is suitable for use in in vitro assays, mechanism of action studies, and as a building block for further structural optimization. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

N-benzyl-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-22-23-18-19(21-15-9-5-6-10-16(15)24(13)18)26-12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHRUZAZVBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea to form 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

Recent studies have highlighted various synthetic approaches to prepare N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide. These methods often involve the reaction of quinoxaline derivatives with thiol-containing compounds under specific conditions to yield the desired product with high purity and yield.

Table 1: Synthetic Methods Overview

MethodologyKey StepsYield (%)Reference
Method AReaction of quinoxaline with thiol85%
Method BUse of eco-compatible catalysts90%
Method CMulti-step synthesis involving hydrazine88%

Biological Activities

N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibits promising biological activities that make it a candidate for further investigation in drug development.

Antitumor Activity

Studies have shown that derivatives of triazoloquinoxaline compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Activity TypeTested OrganismsResultReference
AntitumorVarious cancer cell linesIC50 < 10 µM
AntimicrobialS. aureus, E. coliEffective

Case Studies

Several case studies have documented the applications of N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide in drug discovery:

Case Study A: Anticancer Screening

A recent study involved screening a library of quinoxaline derivatives, including N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide against multiple cancer cell lines. The compound showed potent activity against breast and lung cancer cells with low toxicity to normal cells.

Case Study B: Antimicrobial Testing

In another investigation, the compound was tested for its antimicrobial properties against clinical isolates of bacteria. It displayed significant antibacterial effects comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Wirkmechanismus

The mechanism of action of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It acts as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . By binding to this receptor, the compound inhibits its activity, leading to reduced tumor growth and metastasis. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Core Heterocycle Variations Triazoloquinoxaline vs. Triazolopyrazine/Quinazoline: The triazoloquinoxaline core (target compound) is structurally distinct from triazolopyrazine () and quinazoline-dione (). Triazole Positional Isomerism: Compound 11f () uses a [1,2,3]-triazole, whereas the target compound and derivatives utilize [1,2,4]-triazole. This affects electronic distribution and binding specificity.

Linker and Substituent Effects

  • Sulfanyl vs. Oxygen Linkers : Sulfanyl bridges (target compound, ) may confer greater metabolic stability than oxygen linkers (). For example, ’s sulfanyl-linked triazole derivatives showed potent anticancer activity, possibly due to enhanced resistance to oxidative degradation .
  • Benzyl vs. Dichlorophenyl/Heteroaryl Groups : The N-benzyl group in the target compound contrasts with dichlorophenyl () or benzothiophene (). Dichlorophenyl enhances lipophilicity and target affinity in GABAergic anticonvulsants , while benzyl groups may improve CNS penetration.

Biological Activity Trends Anticancer Potential: Sulfanyl-linked triazoles () and benzyl-oxazoles () exhibit cytotoxicity, suggesting the target compound’s triazoloquinoxaline core could similarly interact with cancer-related enzymes (e.g., kinases) . Anticonvulsant Activity: Quinazoline-dione derivatives () target GABA receptors, but the electron-deficient triazoloquinoxaline may instead inhibit glutamate or adenosine receptors due to its aromatic system .

Contradictions and Limitations

  • While sulfanyl linkers are associated with anticancer activity (), quinazoline-dione derivatives () with oxygen linkers show anticonvulsant effects, emphasizing that biological activity is context-dependent on both core and substituents .
  • Limited data exist for triazoloquinoxaline derivatives in the evidence, necessitating further studies to confirm the target compound’s pharmacological profile.

Biologische Aktivität

N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C26H23N5O\text{C}_{26}\text{H}_{23}\text{N}_{5}\text{O}

This structure incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities.

The biological activity of N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on Src kinases, which are critical in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor cell proliferation and survival.
  • Antimicrobial Activity : The triazoloquinoxaline scaffold has been linked to antibacterial properties against various bacterial strains, including Staphylococcus aureus.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Src Kinase InhibitionGI50 values of 1.34 µM in NIH3T3/c-Src527F cells
AntimicrobialEffective against S. aureus
AntitumorInhibitory effects on colon cancer cells HT-29

Case Studies and Research Findings

  • Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activity. The compound exhibited significant inhibition in engineered cell lines with a GI50 value indicating potent activity compared to other derivatives. This suggests potential use in cancer therapeutics targeting Src-related pathways .
  • Antimicrobial Studies : Research has highlighted the effectiveness of triazoloquinoxaline derivatives against bacterial infections. The newly synthesized compounds demonstrated activity against Staphylococcus aureus, indicating the relevance of this scaffold in developing new antimicrobial agents .
  • Antitumor Activity : Further investigations into the compound's antitumor properties revealed that it could inhibit cell proliferation in colon cancer models. The findings suggest that while Src inhibition plays a role, other mechanisms may also contribute to the observed anticancer effects .

Q & A

Q. How is metabolic stability assessed for in vivo translation?

  • Methodological Answer :
  • Microsomal assays : Incubate compounds with liver microsomes (human/rodent) and measure half-life via LC-MS .
  • Metabolite ID : Use HR-MS/MS to identify oxidation or glucuronidation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.